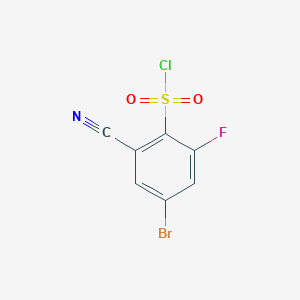

4-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride

Description

4-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride (CAS: Not explicitly provided in evidence) is a halogenated aromatic sulfonyl chloride derivative. Its structure features a bromine atom at the 4-position, a cyano group at the 2-position, and a fluorine atom at the 6-position of the benzene ring, with a sulfonyl chloride functional group. This compound is typically utilized in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing effects of the substituents (Br, CN, F), which enhance the electrophilicity of the sulfonyl chloride group.

Properties

IUPAC Name |

4-bromo-2-cyano-6-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNO2S/c8-5-1-4(3-11)7(6(10)2-5)14(9,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCRSESDTCODQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-cyano-6-fluorobenzenesulfonyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as cyano and sulfonyl chloride makes the aromatic ring highly reactive towards electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens can be used under acidic conditions.

Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, or thiols, typically under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

Amines: Formed from the reduction of the cyano group.

Scientific Research Applications

4-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The cyano and fluorine groups further modulate the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparison is made with analogous benzenesulfonyl or benzoyl chloride derivatives. The following table summarizes key differences:

Key Findings:

Electron-Withdrawing Effects: The trifunctional substitution (Br, CN, F) in this compound significantly increases its electrophilicity compared to mono-substituted analogs like 4-bromobenzoyl chloride. This makes it more reactive in nucleophilic substitution reactions .

However, its electron-withdrawing nature offsets this by polarizing the S–Cl bond.

Thermal Stability: Fluorine at the 6-position enhances thermal stability compared to non-fluorinated analogs, as seen in studies on fluorinated sulfonyl chlorides.

Biological Activity

4-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H4BrClFNO2S

- Molecular Weight : 266.53 g/mol

- IUPAC Name : this compound

This compound features a sulfonyl chloride functional group, which is known for its reactivity in various organic transformations.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of benzenesulfonyl chlorides have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival.

The biological activity of sulfonyl chlorides often stems from their ability to form covalent bonds with nucleophilic sites in proteins. This can lead to:

- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, these compounds can effectively inhibit their function, leading to reduced cell proliferation.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, promoting cell death.

Case Studies and Research Findings

- Inhibition of Kinases : A study demonstrated that certain benzenesulfonyl chlorides, including those with halogen substitutions, effectively inhibited cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The presence of bromine and fluorine groups was found to enhance this inhibitory activity significantly .

- Antiviral Activity : Similar compounds have exhibited antiviral properties against viruses such as Herpes simplex and Polio. The mechanism involves disruption of viral replication processes through interference with viral proteins .

- Cytotoxicity Profiles : Research indicates that this compound may exhibit cytotoxic effects on various human cancer cell lines, including HCT116 (colon cancer) and P388 (leukemia). The IC50 values for these activities are crucial for determining therapeutic potential .

Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.